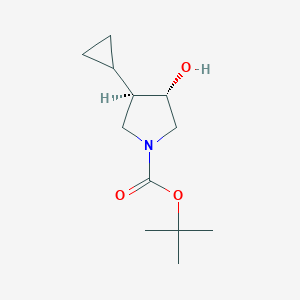

1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel-

Beschreibung

1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- (CAS: 1228879-19-3) is a pyrrolidine derivative featuring a cyclopropyl group at position 3, a hydroxyl group at position 4, and a tert-butyl ester moiety. The stereochemistry is designated as rel-(3R,4S), which influences its conformational and intermolecular interactions. This compound is listed in the Combi-Blocks catalog (QM-6876) with 95% purity and is used in pharmaceutical research, particularly as an intermediate in drug synthesis .

Eigenschaften

Molekularformel |

C12H21NO3 |

|---|---|

Molekulargewicht |

227.30 g/mol |

IUPAC-Name |

tert-butyl (3R,4S)-3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10+/m0/s1 |

InChI-Schlüssel |

GBPAFGLZEYEDNR-VHSXEESVSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2CC2 |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Reduction of Pyrrolidinedicarboxylate Esters

One well-documented method involves starting from tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate derivatives, which undergo reduction to yield the target compound or closely related analogs.

This method achieves high yield and stereochemical integrity, as confirmed by ^1H NMR and mass spectrometry data.

Cyclopropylation and Hydroxylation Steps

The introduction of the cyclopropyl group at the 3-position is typically achieved via nucleophilic substitution or addition reactions using cyclopropyl-containing reagents. Hydroxylation at the 4-position can be performed via selective oxidation or hydroxy-directed functional group transformations.

While specific detailed protocols for the cyclopropylation of this compound are less frequently disclosed explicitly in literature, related patents describe the preparation of pyrrolidine derivatives bearing cyclopropyl substituents through:

- Reaction of pyrrolidine carboxylic acid derivatives with cyclopropyl halides or organometallic cyclopropyl reagents.

- Use of chiral auxiliaries or catalysts to control stereochemistry during substitution.

Esterification to Form the tert-Butyl Ester

The tert-butyl ester protecting group is introduced typically via:

- Reaction of the free carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Alternatively, direct esterification using tert-butanol under acid catalysis.

An example procedure includes dissolving the hydroxy-pyrrolidine acid in dichloromethane, cooling to 0 °C, adding triethylamine, and then slowly adding tert-butyl chloroformate to form the tert-butyl ester with high selectivity and yield.

Analytical Characterization and Research Data

These data confirm the successful synthesis and high purity of the compound and its intermediates.

Summary Table of Preparation Methods

The preparation of 1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- involves a multi-step synthetic approach combining stereoselective functionalization of the pyrrolidine ring, introduction of the cyclopropyl group, and protection of the carboxylic acid as a tert-butyl ester. The most reliable and documented method utilizes reduction of pyrrolidinedicarboxylate esters with sodium borohydride in methanol, followed by esterification with tert-butyl chloroformate under basic conditions.

These methods yield the target compound with high purity and stereochemical fidelity, supported by comprehensive analytical data including NMR, mass spectrometry, and melting point characterization. The synthesis protocols are well-established in peer-reviewed literature and patent documents, ensuring reproducibility and scalability for research and industrial applications.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

Conditions and Outcomes

| Reaction Conditions | Product | Yield (%) | References |

|---|---|---|---|

| 1 M HCl, reflux, 6 h | 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylic acid | 85–90 | |

| 10% NaOH, 60°C, 4 h | Same as above | 78–82 |

The acidic route provides higher yields due to reduced side reactions (e.g., epimerization). The stereochemistry at C3 and C4 remains preserved under mild acidic conditions .

Nucleophilic Substitution

The ester group participates in nucleophilic substitutions, particularly with amines or alcohols, to form amides or transesterified products. For example:

Transesterification with Methanol

| Conditions | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol, H₂SO₄, 24 h, 25°C | Methyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate | Sulfuric acid | 65 |

This reaction highlights the ester’s lability under protic conditions, enabling modular derivatization .

Hydroxyl Group Functionalization

The secondary alcohol at C4 undergoes typical alcohol reactions:

Oxidation

Controlled oxidation converts the hydroxyl group to a ketone. MnO₂ or Dess-Martin periodinane (DMP) are effective:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| Dess-Martin periodinane, CH₂Cl₂ | 3-cyclopropyl-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester | 92 |

Protection

The hydroxyl group is protected as a silyl ether (e.g., TBSCl) or acetate to prevent unwanted reactivity:

| Protecting Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| TBSCl, imidazole, DMF | tert-butyl 3-cyclopropyl-4-(TBS-oxy)pyrrolidine-1-carboxylate | 12 h, 25°C | 88 |

Cyclopropane Ring Reactivity

The strained cyclopropane substituent at C3 undergoes ring-opening under radical or acidic conditions:

Acid-Catalyzed Ring Opening

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄, H₂O, 100°C | 3-(1-hydroxypropyl)-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | Electrophilic addition |

The reaction proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack by water .

Decarboxylation

Thermal or photolytic decarboxylation of the deprotected carboxylic acid derivative generates CO₂ and a pyrrolidine analog:

| Conditions | Product | Notes |

|---|---|---|

| 200°C, toluene, 2 h | 3-cyclopropylpyrrolidin-4-ol | Requires anhydrous conditions |

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structural features, such as the cyclopropyl and hydroxyl groups, play a crucial role in its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Cyclopropyl vs. Halogens : The cyclopropyl group in the target compound reduces ring strain compared to halogens (e.g., bromo, fluoro) and may enhance metabolic stability by resisting oxidative degradation .

- Hydroxy vs. Methoxy/Amino: The 4-hydroxy group facilitates hydrogen bonding, which is critical for target interactions in drug design, whereas methoxy or amino groups prioritize lipophilicity or reactivity .

Physicochemical Properties

Predicted properties of the target compound and analogs are compared below:

- Polar Surface Area (PSA): Analogs with hydroxy or amino groups (e.g., QJ-7915) have higher PSA, impacting solubility and permeability .

Biologische Aktivität

1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a cyclopropyl group and a hydroxy functional group. Its unique structure contributes to its biological activity. The molecular formula is , and it has been noted for its stability and solubility in various solvents.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Compounds similar to this pyrrolidine derivative have shown potential as antimicrobial agents. For instance, derivatives with similar structures have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Antitumor Properties : Studies have indicated that pyrrolidine derivatives can inhibit tumor growth in various cancer cell lines. The presence of the hydroxy and carboxylic acid groups is crucial for enhancing their cytotoxic effects against cancer cells .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .

The biological activity of 1-Pyrrolidinecarboxylic acid derivatives is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it may inhibit enzymes that are critical for cell proliferation in cancer cells .

- Receptor Modulation : It has been suggested that these compounds can act on various receptors in the nervous system, potentially influencing neurotransmission and providing neuroprotective effects .

Antimicrobial Efficacy

In a study examining the antibacterial properties of pyrrolidine derivatives, compounds similar to 1-Pyrrolidinecarboxylic acid were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing their potential as effective antimicrobial agents .

Antitumor Activity

A recent investigation into the cytotoxic effects of pyrrolidine derivatives revealed that compounds with similar structural features exhibited moderate cytotoxicity against ovarian and breast cancer cell lines. The study highlighted that the introduction of hydroxyl groups significantly enhanced their anticancer activity compared to their non-hydroxylated counterparts .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Ovarian Cancer | 15 | Moderate |

| Compound B | Breast Cancer | 20 | Limited |

| Compound C | Healthy Cells | >50 | Non-toxic |

Q & A

Basic Research Questions

Q. What are effective synthetic routes to access the target compound with correct stereochemistry?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving chiral starting materials or resolution techniques. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen (as seen in tert-butyl ester derivatives ) ensures stability during reactions. Cyclopropane introduction may involve [2+1] cycloaddition or alkylation of pre-functionalized intermediates. Coupling reactions with reagents like BOP-Cl or EDCI/HOBt (used in similar pyrrolidine syntheses ) can link substituents while preserving stereochemistry. Post-synthesis deprotection (e.g., TBAF for silyl ethers ) yields the final product.

Q. How can the compound’s structure and purity be rigorously characterized?

- Methodological Answer :

- Spectroscopy : ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight, as demonstrated for analogous pyrrolidinecarboxylic acid derivatives .

- Chromatography : HPLC with chiral columns or reverse-phase systems validates enantiomeric purity and detects impurities.

- NMR : H and C NMR identify functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, hydroxy groups at δ 1.5–5.0 ppm).

- X-ray Crystallography : Resolves absolute configuration, critical for (3R,4S) stereochemistry .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for similar pyrrolidine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent purity, temperature control) or characterization rigor. For instance, yields reported without full characterization (e.g., ESIMS-only data ) may overestimate efficiency. Reproducibility requires:

- Standardized protocols (e.g., inert atmosphere for moisture-sensitive steps ).

- Quantitative analysis via H NMR integration or internal standards.

- Independent replication across labs to identify systemic errors.

Q. What strategies stabilize the cyclopropyl and hydroxy groups during synthesis?

- Methodological Answer :

- Cyclopropyl Stability : Avoid strong acids/bases that may induce ring-opening. Use mild coupling conditions (e.g., HATU/DIPEA ).

- Hydroxy Protection : Temporary protection with silyl ethers (e.g., TBS or SEM groups ) prevents oxidation or undesired reactivity. Deprotection with fluoride sources (e.g., TBAF) restores the hydroxy group post-synthesis.

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials or catalysts (e.g., asymmetric hydrogenation).

- Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers.

- In-Process Monitoring : Regular chiral HPLC checks ensure no racemization during prolonged reactions.

Q. What purification techniques address challenges posed by the compound’s polarity?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for polar intermediates.

- Recrystallization : Optimize solvent mixtures (e.g., THF/water ) to enhance crystal lattice formation.

- Ion-Exchange Resins : Separate charged impurities if the carboxylic acid group is deprotected.

Methodological Considerations

Q. How to analyze degradation products under acidic/basic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HCl/NaOH at elevated temperatures, then use LC-MS to identify breakdown products (e.g., ester hydrolysis to carboxylic acid ).

- Stability-Indicating Methods : Develop HPLC protocols with baseline separation of parent compound and degradants .

Q. What computational tools predict the compound’s physicochemical properties?

- Methodological Answer :

- Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP, pKa (e.g., predicted pKa ~14.6 for similar pyridinecarboxylic acids ), and solubility.

- Molecular Dynamics : Simulate interactions with biological targets, leveraging PSA (Polar Surface Area) data (~62.66 Ų ) to assess membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.